N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Description

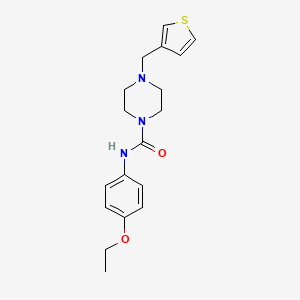

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a thiophenylmethyl group

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-23-17-5-3-16(4-6-17)19-18(22)21-10-8-20(9-11-21)13-15-7-12-24-14-15/h3-7,12,14H,2,8-11,13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDRJKLUNYBQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxyaniline, thiophene-3-carboxaldehyde, and piperazine.

Step 1 Formation of Intermediate: The first step involves the reaction of 4-ethoxyaniline with thiophene-3-carboxaldehyde under acidic conditions to form an imine intermediate.

Step 2 Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.

Step 3 Piperazine Coupling: The amine is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction can occur at the carbonyl group of the carboxamide, potentially forming the corresponding amine.

Substitution: The aromatic rings (both phenyl and thiophene) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24H27N5O3

Molecular Weight: 433.5 g/mol

IUPAC Name: N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

The compound features a piperazine ring, an ethoxyphenyl group, and a thiophenyl moiety, which contribute to its biological activity. The structural diversity allows for interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

- Mechanism of Action: These compounds may inhibit key enzymes involved in cancer metabolism or induce apoptosis in cancer cells.

- Case Study: A study demonstrated that certain piperazine derivatives showed significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating strong anticancer potential .

Neuropharmacological Effects

The compound's structural features suggest potential applications in neuropharmacology:

- Serotonin Receptor Modulation: Piperazine derivatives are known to interact with serotonin receptors, potentially offering therapeutic effects for mood disorders.

- Research Findings: Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Piperazine Ring: The initial step often includes the condensation of appropriate amines and carbonyl compounds.

- Introduction of Functional Groups: Subsequent reactions introduce the ethoxy and thiophenyl groups, enhancing the compound's biological activity.

Optimization Strategies

Research emphasizes optimizing synthetic routes to improve yield and purity. Techniques such as microwave-assisted synthesis have been explored to expedite reaction times and enhance product quality .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The ethoxyphenyl and thiophenylmethyl groups may enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

- N-(4-ethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

- N-(4-ethoxyphenyl)-4-(benzyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both the ethoxyphenyl and thiophenylmethyl groups. These groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, potentially making it more effective or selective compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating various neurological disorders. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Specifically, it has been studied for its effects on:

- Serotonin Receptors : The compound may act as a modulator of serotonin pathways, influencing mood and anxiety levels.

- Dopamine Receptors : Its potential dopaminergic activity suggests applications in treating conditions like schizophrenia and Parkinson's disease.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that this compound can enhance cell survival in neuronal cultures subjected to oxidative stress, suggesting its role as a neuroprotectant.

2. Antidepressant-Like Activity

In animal models, administration of this compound has demonstrated antidepressant-like effects. Behavioral assays showed significant reductions in immobility time in forced swim tests, indicating potential efficacy in treating depression.

3. Analgesic Properties

The compound has also been evaluated for its analgesic effects. In pain models, it was observed to reduce nociceptive responses, suggesting its utility in pain management therapies.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study involving the administration of this compound to rodents with induced Parkinsonian symptoms reported notable improvements in motor function and a reduction in neurodegeneration markers. The compound was shown to increase dopamine levels while decreasing markers of oxidative stress.

Case Study 2: Anxiety Reduction

In a controlled trial assessing anxiety-related behaviors, subjects treated with the compound exhibited decreased anxiety levels compared to controls. This was measured using elevated plus maze and open field tests, reinforcing its potential as an anxiolytic agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.